molecular formula C14H13N5O2S B2929803 Ethyl 2-((3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetate CAS No. 868968-19-8

Ethyl 2-((3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetate

Cat. No.: B2929803
CAS No.: 868968-19-8
M. Wt: 315.35
InChI Key: DVACOVQRJANGNP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-((3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetate is a heterocyclic compound featuring a triazolo[4,3-b]pyridazine core fused with a pyridin-2-yl substituent at position 3 and an ethyl thioacetate group at position 6.

Properties

IUPAC Name

ethyl 2-[(3-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N5O2S/c1-2-21-13(20)9-22-12-7-6-11-16-17-14(19(11)18-12)10-5-3-4-8-15-10/h3-8H,2,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVACOVQRJANGNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CSC1=NN2C(=NN=C2C3=CC=CC=N3)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-((3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetate typically involves the reaction of pyridine-2-carboxylic acid hydrazide with ethyl bromoacetate in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate hydrazone, which undergoes cyclization to form the triazolopyridazine core.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and microwave-assisted synthesis can enhance the efficiency and yield of the reaction. Additionally, the purification of the final product can be achieved through recrystallization or chromatographic techniques .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-((3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives of the triazolopyridazine core .

Scientific Research Applications

Ethyl 2-((3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 2-((3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and thereby exerting its biological effects. The triazolopyridazine core is known to interact with various biological pathways, including those involved in cell proliferation and apoptosis .

Comparison with Similar Compounds

Substituents on the Triazolo-Pyridazine Core

  • Target Compound :

    • Position 3 : Pyridin-2-yl group.
    • Position 6 : Ethyl thioacetate (-S-CH2-COOEt).
    • Molecular Formula : Estimated as C14H13N5O2S (inferred from analogs in ).
  • Compound E-4b (): Position 3: 3,5-Dimethylpyrazole. Position 6: Propenoic acid derivative. Properties: Higher melting point (253–255°C) due to polar carboxylic acid group .
  • Enamine Ltd. Compound () :

    • Position 3 : Pyridin-3-yl group.
    • Position 6 : Thioacetamide (-S-CH2-CONH2).
    • Molecular Formula : C22H16N6OS (MW 412.48).
    • Key Difference : Pyridin-3-yl substitution may alter electronic properties compared to pyridin-2-yl in the target compound .
  • InterBioScreen Ltd. Compound () :

    • Position 3 : Methyl group.
    • Position 6 : Thioacetic acid (-S-CH2-COOH).
    • Molecular Formula : C8H8N4O2S (MW 240.24).
    • Key Difference : Simpler substituents reduce steric hindrance and molecular weight .

Ester vs. Amide Derivatives

  • Ethyl 2-((8,9-dimethylthieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidin-3-yl)thio)acetate (Compound 16, ): Core: Thieno-triazolopyrimidine instead of triazolopyridazine. Yield: 67%, purity >95%.
  • Ethyl 2-(2-((3-(2-benzamidoethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamido)acetate () :

    • Substituents : Benzamidoethyl group at position 3.
    • Molecular Formula : C20H22N6O4S (MW 442.5).
    • Key Difference : Extended alkyl chain increases lipophilicity .

Physicochemical Properties

Compound Substituents (Position 3/6) Molecular Formula Molecular Weight Melting Point (°C) Yield/Purity
Target Compound Pyridin-2-yl / ethyl thioacetate C14H13N5O2S* ~331.36* N/A N/A
E-4b () 3,5-Dimethylpyrazole / propenoic acid N/A N/A 253–255 N/A
Enamine Ltd. () Pyridin-3-yl / thioacetamide C22H16N6OS 412.48 N/A N/A
Compound 16 () 8,9-Dimethylthieno / ethyl thioacetate N/A N/A N/A 67%, >95% purity
Compound 3-Ethyl / sulfonyl acetic acid C11H12N2O2S 236.29 N/A 95% purity
InterBioScreen () Methyl / thioacetic acid C8H8N4O2S 240.24 N/A N/A

*Estimated based on structural analogs.

Biological Activity

Ethyl 2-((3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetate is a complex heterocyclic compound that has attracted considerable interest in medicinal chemistry due to its diverse biological activities. This article delves into the biological activity of this compound, exploring its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a unique structure that integrates multiple pharmacophores, which contributes to its biological activity. The molecular formula is C13H14N4O2SC_{13}H_{14}N_4O_2S, and it has a molar mass of approximately 286.34 g/mol. The presence of the triazole and pyridazine rings is significant for its interaction with biological targets.

PropertyValue
Molecular FormulaC₁₃H₁₄N₄O₂S
Molar Mass286.34 g/mol
Density1.46 g/cm³ (predicted)
pKa12.22 (predicted)

Antimicrobial Activity

Research indicates that this compound exhibits significant antibacterial and antifungal properties. It has been identified as a potential candidate for developing new antimicrobial agents due to its ability to inhibit the growth of various pathogens .

Anticancer Potential

The compound has also shown promise as an anticancer agent . Studies have demonstrated its ability to inhibit specific kinases involved in cancer cell proliferation. For instance, it was found to inhibit c-Met kinase activity, which is crucial in many cancers . The cytotoxicity of this compound was evaluated against several cancer cell lines, revealing IC50 values indicative of significant activity:

  • A549 (lung cancer) : IC50 = 1.06 ± 0.16 μM
  • MCF-7 (breast cancer) : IC50 = 1.23 ± 0.18 μM
  • HeLa (cervical cancer) : IC50 = 2.73 ± 0.33 μM

The mechanism of action involves the compound's ability to bind to the active sites of enzymes and receptors, thereby inhibiting their activity. This interaction can block signaling pathways that promote cell growth and survival, leading to apoptosis in cancer cells .

Study on Antimicrobial Efficacy

In a recent study, this compound was tested against a range of bacterial strains including Staphylococcus aureus and Escherichia coli. The results showed that the compound exhibited a minimum inhibitory concentration (MIC) as low as 32 µg/mL against these pathogens, suggesting potent antibacterial activity .

Evaluation of Anticancer Properties

Another significant study focused on the anticancer properties of this compound against various cancer cell lines. The findings indicated that the compound not only inhibited cell proliferation but also induced apoptosis through activation of caspase pathways .

Comparative Analysis with Similar Compounds

This compound can be compared with other triazolopyridazine derivatives:

Compound NameAnticancer ActivityAntimicrobial Activity
This compoundSignificant (IC50 values < 3 µM)MIC = 32 µg/mL
7-(1,1-Dimethylethyl)-6-(2-fluorophenyl)...ModerateLow
FexolinetantHighNone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.